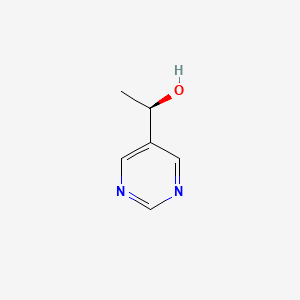

(R)-1-(pyrimidin-5-yl)ethanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-pyrimidin-5-ylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5(9)6-2-7-4-8-3-6/h2-5,9H,1H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHBKMPNNYVQNRE-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CN=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CN=CN=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Stereoselective Synthesis of R 1 Pyrimidin 5 Yl Ethanol

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliary-mediated synthesis is a classical yet highly effective strategy for controlling stereochemistry. wikipedia.orgnih.gov This method involves the temporary attachment of a chiral molecule (the auxiliary) to the substrate. The steric and electronic properties of the auxiliary then direct the subsequent chemical transformations to occur from a specific face of the molecule, leading to the formation of one diastereomer in excess. Following the reaction, the chiral auxiliary is cleaved and can often be recovered for reuse. york.ac.uk

In the context of synthesizing (R)-1-(pyrimidin-5-yl)ethanol, a common approach involves the use of a chiral amine, such as (R)-1-phenylethanamine, as the auxiliary. For example, in the synthesis of related enantiopure heteroarylpyrimidine analogs, (R)-1-phenylethanamine is first acylated and then undergoes a Biginelli-type reaction with an appropriate benzaldehyde (B42025) and a pyrimidine (B1678525) precursor. nih.gov This sequence leads to the formation of two diastereomers that can be separated by conventional chromatographic techniques. The desired diastereomer is then subjected to a series of transformations to remove the chiral auxiliary and yield the final enantiopure product. nih.gov

The choice of the chiral auxiliary is critical and can significantly influence the diastereoselectivity of the key reaction. researchgate.net Popular auxiliaries include Evans oxazolidinones, Oppolzer's camphorsultams, and pseudoephedrine amides, each offering distinct advantages for different types of transformations. wikipedia.org

Table 2: Example of Chiral Auxiliary-Mediated Synthesis of a Heteroarylpyrimidine Analog

| Chiral Auxiliary | Key Reaction | Diastereomeric Ratio | Outcome | Reference |

| (R)-1-phenylethanamine | Biginelli Reaction | - | Successful separation of diastereomers | nih.gov |

Note: This table illustrates the principle with a closely related synthesis due to the proprietary nature of specific industrial processes for the target compound.

Chemoenzymatic Synthesis Combinations

Chemoenzymatic synthesis combines the high selectivity and mild reaction conditions of biocatalysis with the versatility of traditional organic chemistry. researchgate.netnih.gov This approach is particularly useful for the production of chiral compounds like this compound. A common chemoenzymatic strategy is the kinetic resolution of a racemic mixture of the alcohol.

In a typical kinetic resolution, a racemic mixture of 1-(pyrimidin-5-yl)ethanol would be subjected to an enzymatic reaction, most commonly an acylation catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CALB). researchgate.netresearchgate.net Lipases are highly enantioselective and will preferentially acylate one enantiomer of the alcohol at a much faster rate than the other. For instance, the lipase might selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. The reaction is stopped at approximately 50% conversion, at which point the acylated (S)-ester and the unreacted (R)-alcohol can be easily separated. nih.gov

This method allows for the production of both enantiomers in high optical purity. The efficiency of the resolution is quantified by the enantiomeric ratio (E-value), with higher values indicating greater selectivity. Various lipases and acyl donors can be screened to optimize the resolution process. researchgate.netntnu.noalmacgroup.com Following the enzymatic resolution, further chemical modifications can be performed on the enantiopure alcohol. researchgate.net

Table 3: Representative Data for Lipase-Catalyzed Kinetic Resolution of Racemic Alcohols

| Enzyme | Racemic Alcohol | Acyl Donor | Unreacted Alcohol Configuration | Enantiomeric Excess (e.e., %) | E-value | Reference |

| Novozym 435 (CALB) | rac-1-Phenylethanol | Vinyl acetate (B1210297) | (R) | >99 | >200 | researchgate.net |

| Pseudomonas cepacia lipase | rac-Ethyl 3-phenylbutanoate (hydrolysis) | - | (R)-ester | 98 | >200 | almacgroup.com |

| Novozym 40086 | rac-1-(4-methoxyphenyl)ethanol | Vinyl acetate | (S) | 99.87 | - | nih.gov |

Note: Data presented is for analogous substrates to demonstrate the potential of the methodology for rac-1-(pyrimidin-5-yl)ethanol.

Stereochemical Characterization and Enantiopurity Assessment of R 1 Pyrimidin 5 Yl Ethanol

Advanced Chromatographic Techniques for Enantiomeric Excess Determination

Chromatographic methods are the cornerstone for separating and quantifying enantiomers, providing a direct measure of enantiomeric excess (ee). mdpi.comshimadzu.com The principle lies in the creation of a transient diastereomeric interaction between the analyte enantiomers and a chiral selector, most commonly incorporated into the stationary phase.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the enantioseparation of chiral compounds. mdpi.com The development of a robust HPLC method for (R)-1-(pyrimidin-5-yl)ethanol involves screening various chiral stationary phases (CSPs) and mobile phase compositions to achieve baseline separation of the enantiomers. nih.govsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating chiral alcohols. sigmaaldrich.commdpi.com

Method development typically begins by testing a set of standard mobile phases, often consisting of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695). nih.gov The ratio of these solvents is adjusted to optimize the retention time and resolution between the enantiomeric peaks. nih.gov For basic compounds like pyrimidine (B1678525) derivatives, the addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase can improve peak shape and resolution. nih.govrsc.org Validation of the method ensures its accuracy, precision, and linearity for quantifying the enantiomeric excess.

Table 1: Illustrative HPLC Method for the Enantioseparation of 1-(pyrimidin-5-yl)ethanol

| Parameter | Value |

| Column | Chiralpak® AD-H (amylose derivative) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Time (S)-enantiomer | 15.4 min |

| Retention Time (R)-enantiomer | 10.7 min |

| Resolution (Rs) | > 2.0 |

| Note: This data is representative and based on methods developed for similar 5-pyrimidyl alkanols. clockss.org The elution order may vary. |

Chiral Gas Chromatography (GC) Applications

Chiral Gas Chromatography (GC) is another essential technique for enantiomeric excess determination, particularly for volatile compounds. nih.gov For alcohols like 1-(pyrimidin-5-yl)ethanol, derivatization is often necessary to increase volatility and improve chromatographic performance. nih.gov Acylation, for instance, converting the alcohol to its acetate (B1210297) or trifluoroacetate (B77799) ester, is a common strategy. nih.gov

The separation is achieved using a capillary column coated with a chiral stationary phase, frequently a cyclodextrin (B1172386) derivative. nih.govresearchgate.net The GC oven temperature is programmed to ramp up, allowing for the optimal separation of the diastereomeric derivatives. The choice of derivatizing agent and GC conditions must be carefully selected to prevent racemization of the chiral center during the analysis. nih.gov

Table 2: Hypothetical GC Method for Enantiomeric Analysis of 1-(pyrimidin-5-yl)ethanol

| Parameter | Value |

| Derivatizing Agent | Acetic Anhydride with Iodine catalyst |

| Column | CP-Chirasil-DEX CB (β-cyclodextrin derivative) |

| Dimensions | 25 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium |

| Oven Program | 100 °C (hold 1 min), ramp to 180 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Retention Time (S)-acetate | 12.5 min |

| Retention Time (R)-acetate | 12.9 min |

| Note: This data is illustrative, based on general procedures for chiral alcohol analysis by GC. nih.govresearchgate.net |

Spectroscopic Methodologies for Stereochemical Elucidation

Spectroscopic methods provide crucial information about the absolute configuration of a chiral center, complementing the quantitative data from chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents and Shift Reagents

While standard NMR spectroscopy cannot distinguish between enantiomers, the use of chiral auxiliaries can overcome this limitation. nih.gov There are two primary approaches:

Chiral Derivatizing Agents (CDAs): The chiral alcohol is reacted with an enantiomerically pure CDA, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), to form a mixture of diastereomers. clockss.org These diastereomers have distinct NMR spectra, allowing for the differentiation and quantification of the original enantiomers. nih.gov

Chiral Solvating Agents (CSAs) or Shift Reagents: These agents, often lanthanide-based complexes or boronic acid assemblies, form transient, non-covalent diastereomeric complexes with the analyte in the NMR tube. nih.govlibretexts.org This interaction induces chemical shift differences (Δδ) between the signals of the two enantiomers, particularly for protons near the chiral center. nih.govwikipedia.org

For this compound, analysis of the ¹H NMR spectrum after interaction with a chiral agent would focus on the methine proton (CH-OH) and the methyl protons (CH₃), which would exhibit separate signals for the R and S enantiomers.

Table 3: Representative ¹H NMR Data for Diastereomers of 1-(pyrimidin-5-yl)ethyl MPTA Ester

| Proton | Chemical Shift δ (ppm) for (R,R)-diastereomer | Chemical Shift δ (ppm) for (S,R)-diastereomer | Δδ (δR - δS) |

| CH₃ | 1.65 | 1.62 | +0.03 |

| CH-O | 5.98 | 6.05 | -0.07 |

| Py-H2 | 9.15 | 9.16 | -0.01 |

| Py-H4,6 | 8.80 | 8.82 | -0.02 |

| Note: This table is a hypothetical representation based on the principles of using Mosher's acid (MTPA) as a chiral derivatizing agent. The sign of Δδ is crucial for assigning the absolute configuration based on established models. |

Chiroptical Spectroscopy: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)

Chiroptical techniques measure the differential interaction of chiral molecules with polarized light and are fundamental for assigning absolute configuration. wikipedia.org

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left- and right-circularly polarized light by a chiral molecule. wikipedia.org This differential absorption, known as the Cotton effect, produces a characteristic spectrum with positive or negative peaks. nih.gov The CD spectrum of this compound would be a mirror image of the spectrum for its (S)-enantiomer. nih.gov By comparing the experimental spectrum to those of known standards or to spectra predicted by computational methods, the absolute configuration can be unequivocally determined. rsc.org The magnitude of the CD signal is directly proportional to the enantiomeric excess. nih.gov

Table 4: Illustrative Circular Dichroism Data for this compound

| Wavelength (λ) [nm] | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| 280 | 0 |

| 265 | +1500 |

| 250 | 0 |

| 235 | -800 |

| 220 | 0 |

| Note: This data is hypothetical and illustrates a possible CD spectrum with positive and negative Cotton effects. The specific values and signs would need to be determined experimentally. |

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. google.com An ORD curve provides information similar to a CD spectrum and the two phenomena are mathematically related (through the Kronig-Kramers transforms). A key parameter derived from this technique is the specific rotation, typically measured at the sodium D-line (589 nm), which is a characteristic physical constant for a chiral compound.

Table 5: Representative Optical Rotatory Dispersion Data

| Wavelength (λ) [nm] | Specific Rotation [α] (degrees) |

| 650 | -25.0 |

| 589 (D-line) | -31.7 |

| 500 | -45.2 |

| 400 | -70.5 |

| 350 | -110.8 |

| Note: This data is illustrative. A specific rotation of [α]D = -31.7° (c 2.36, CHCl₃) has been reported for this compound with 81% ee. clockss.org |

Computational and Theoretical Studies on R 1 Pyrimidin 5 Yl Ethanol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in describing the electronic structure and energetic properties of (R)-1-(pyrimidin-5-yl)ethanol. nih.govyyu.edu.trnih.gov These calculations provide a foundational understanding of the molecule's stability, reactivity, and charge distribution.

By solving approximations of the Schrödinger equation, DFT methods can determine the optimized molecular geometry, corresponding to the lowest energy arrangement of atoms. From this optimized structure, a wealth of electronic properties can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. yyu.edu.trchemijournal.com

A Molecular Electrostatic Potential (MEP) map can also be generated, which visualizes the charge distribution across the molecule. nih.gov For this compound, the MEP would likely show regions of negative potential around the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atom of the hydroxyl group, indicating these are sites susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, marking it as a site for nucleophilic interaction.

Furthermore, quantum chemical calculations can predict thermodynamic properties such as the heat of formation and Gibbs free energy, which are crucial for understanding the compound's stability and its role in reaction equilibria. jchemrev.com

Table 1: Calculated Electronic Properties of this compound

| Property | Representative Calculated Value | Significance |

| Total Energy | Varies with method/basis set | Provides a baseline for comparing the stability of different isomers or conformers. |

| HOMO Energy | ~ -6.5 eV | Indicates the energy of the highest energy electrons available for reaction (electron-donating capacity). |

| LUMO Energy | ~ 1.2 eV | Indicates the energy of the lowest energy empty orbital available to accept electrons (electron-accepting capacity). |

| HOMO-LUMO Gap | ~ 7.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. yyu.edu.tr |

| Dipole Moment | ~ 2.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Note: The values in this table are illustrative and would be dependent on the specific computational method (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) employed in the calculation. semanticscholar.orgijcce.ac.ir

Conformational Analysis and Molecular Dynamics Simulations

The presence of rotatable single bonds in this compound—specifically the C-C bond between the chiral center and the pyrimidine ring, and the C-O bond of the alcohol—allows for multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these conformations and the energy barriers to rotation between them. nih.gov

Computational methods can systematically rotate these bonds and calculate the corresponding energy, generating a potential energy surface. ethz.ch This analysis reveals the lowest energy conformers, which are the most likely to be populated at a given temperature. For this compound, key factors influencing conformational preference include steric hindrance between the methyl group, the hydroxyl group, and the pyrimidine ring, as well as potential intramolecular hydrogen bonding between the hydroxyl hydrogen and a nitrogen atom of the pyrimidine ring.

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. scitepress.org By simulating the motion of the atoms according to the principles of classical mechanics on a potential energy surface often derived from quantum mechanics, MD can explore the conformational landscape and reveal how the molecule fluctuates and transitions between different states in solution. ethz.ch These simulations can also provide insights into the molecule's interactions with solvent molecules, such as ethanol (B145695) or water, which can influence its conformational equilibrium. scitepress.org

Table 2: Representative Conformational Data for this compound

| Conformer | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) | Key Feature |

| 1 | ~ 60° | 0.00 | Staggered conformation, potential for intramolecular H-bond. |

| 2 | ~ 180° | 1.2 | Anti-periplanar conformation, minimizes steric interactions. |

| 3 | ~ -60° | 0.8 | Gauche conformation, moderate steric interaction. |

Note: This table presents a simplified, hypothetical scenario. A full conformational analysis would involve a more detailed scan of the potential energy surface.

Mechanistic Insights into Stereoselective Reactions via Transition State Modeling

The chirality of this compound makes it a valuable building block or catalyst in stereoselective synthesis. mdpi.comencyclopedia.pub Computational modeling of reaction mechanisms, particularly the identification and characterization of transition states, is crucial for understanding the origins of stereoselectivity. rsc.orgrsc.org

When this compound participates in a reaction, for instance, as a nucleophile or as a directing group, it can lead to the preferential formation of one diastereomer or enantiomer over another. This selectivity is determined by the relative energies of the diastereomeric transition states leading to the different products. The transition state with the lower activation energy will correspond to the major product formed.

Computational chemists can model the proposed transition state structures for different reaction pathways. acs.org For example, in a reaction where a reagent approaches the chiral center, different models like the Felkin-Anh or Cram-chelation models can be computationally evaluated. By calculating the energies of these transition states, researchers can predict the stereochemical outcome of the reaction. These calculations can account for subtle steric and electronic interactions that govern which face of a reacting partner is preferentially attacked. rsc.org This predictive power is invaluable for designing new synthetic routes and optimizing reaction conditions for higher stereoselectivity.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be used to validate experimental data and aid in structure elucidation. nih.govresearchgate.net For this compound, methods like DFT can be used to calculate its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra. nih.govresearchgate.net

The prediction of ¹H and ¹³C NMR chemical shifts is a common application. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, it is possible to predict the chemical shifts, which are highly sensitive to the electronic environment of the atoms. nih.gov Comparing these predicted spectra with experimental ones can help confirm the proposed structure and assign specific resonances.

Similarly, the vibrational frequencies corresponding to the normal modes of vibration can be calculated. These frequencies can be correlated with the peaks observed in an experimental IR spectrum. This allows for the assignment of specific vibrational modes, such as the O-H stretch of the alcohol, the C-H stretches of the pyrimidine ring, and the various ring vibrations. bohrium.com

Time-dependent DFT (TD-DFT) can be employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. jchemrev.commdpi.com This can provide insight into the electronic transitions occurring within the molecule, particularly those involving the pyrimidine chromophore.

Table 3: Predicted vs. Experimental Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Value (Typical Range) |

| ¹³C NMR (chiral C) | 65.2 ppm | 60-70 ppm |

| ¹H NMR (-OH) | 3.5 ppm (variable) | 2-5 ppm (variable) |

| IR (O-H stretch) | 3450 cm⁻¹ | 3200-3600 cm⁻¹ (broad) |

| UV-Vis (λmax) | 265 nm | ~260 nm |

Note: The accuracy of predicted spectroscopic data depends heavily on the computational level of theory and may require scaling factors for better agreement with experimental results.

Crystallographic Analysis and Solid State Characteristics of R 1 Pyrimidin 5 Yl Ethanol

Synthetic Applications of R 1 Pyrimidin 5 Yl Ethanol As a Chiral Intermediate

Development of Stereoselective Synthetic Pathways to Complex Molecules

The development of synthetic routes that afford enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the synthesis of pharmaceuticals and other bioactive molecules. Chiral intermediates like (R)-1-(pyrimidin-5-yl)ethanol play a crucial role in this endeavor by providing a pre-defined stereocenter that can be elaborated into more complex structures with high stereocontrol.

Integration into Total Synthesis of Natural Products and Bioactive Compounds

While direct examples of the total synthesis of natural products utilizing this compound as a starting material are not extensively documented in readily available literature, its structural motif is present in a number of complex bioactive molecules. The pyrimidine (B1678525) core is a common feature in many natural products and synthetic drugs, suggesting the potential for this chiral alcohol to serve as a key building block. researchgate.netrsc.orgresearchgate.net For instance, the synthesis of various kinase inhibitors and other therapeutic agents often involves the construction of chiral side chains attached to heterocyclic cores. nih.govrsc.orgacs.org The enantiopure nature of this compound would allow for the direct introduction of a specific stereoisomer, bypassing the need for chiral resolution or asymmetric synthesis at a later stage.

The general strategy for its integration would involve using the hydroxyl group as a handle for further chemical transformations. This could include etherification, esterification, or conversion to a leaving group for nucleophilic substitution, allowing for the attachment of more complex fragments while retaining the stereochemical integrity of the chiral center.

Utility in the Asymmetric Synthesis of Chiral Amines, Acids, and Heterocycles

The pyrimidine moiety is a key structural component in a wide array of medicinally important compounds. nih.gov The presence of a chiral secondary alcohol in this compound makes it a valuable precursor for the asymmetric synthesis of various classes of compounds.

Chiral Amines: The hydroxyl group of this compound can be converted into an amino group through a variety of synthetic methods. For example, a Mitsunobu reaction with a nitrogen nucleophile, such as phthalimide (B116566) or hydrazoic acid, followed by subsequent deprotection or reduction, would yield the corresponding chiral amine. Alternatively, activation of the alcohol as a sulfonate ester (e.g., tosylate or mesylate) followed by displacement with an amine or azide (B81097) would also provide access to chiral pyrimidinyl-containing amines. These chiral amines are valuable intermediates in their own right, serving as building blocks for more complex drug candidates.

Chiral Acids: Oxidation of the primary alcohol function in this compound would lead to the corresponding chiral carboxylic acid. Standard oxidation protocols, such as those employing Jones reagent, pyridinium (B92312) chlorochromate (PCC), or Swern oxidation, could be employed for this transformation. The resulting chiral pyrimidinyl-carboxylic acid could then be used in peptide synthesis or as a precursor for the synthesis of other chiral molecules.

Chiral Heterocycles: The functional groups of this compound can be utilized to construct other heterocyclic rings. For instance, the hydroxyl group could participate in intramolecular cyclization reactions to form fused ring systems. Derivatization of the alcohol to an appropriate functional group could facilitate cycloaddition reactions or other ring-forming transformations, leading to the synthesis of novel chiral heterocycles with potential biological activity. nih.gov

Role in Accessing Stereodefined Structural Motifs

A key advantage of using a chiral intermediate like this compound is the ability to introduce a specific stereocenter early in a synthetic sequence. This "chiral pool" approach allows for the transfer of chirality from a readily available starting material to a more complex target molecule. The stereochemistry at the carbon bearing the hydroxyl group can direct the stereochemical outcome of subsequent reactions on adjacent atoms, a concept known as substrate-controlled diastereoselection.

For example, the hydroxyl group can act as a directing group in reactions such as catalytic hydrogenation or epoxidation of a nearby double bond, leading to the formation of a new stereocenter with a predictable relative configuration. This control over stereochemistry is critical in the synthesis of molecules with multiple chiral centers, where the precise spatial arrangement of atoms is essential for biological activity.

Strategies for Derivatization and Functional Group Interconversion

The synthetic utility of this compound is greatly enhanced by the ability to selectively modify its functional groups. The hydroxyl group is the primary site for derivatization, while the pyrimidine ring itself can also undergo various transformations.

Derivatization of the Hydroxyl Group:

| Reaction Type | Reagents | Product Functional Group |

| Esterification | Acyl chlorides, Carboxylic acids (with coupling agents) | Ester |

| Etherification | Alkyl halides (Williamson ether synthesis), Alcohols (acid-catalyzed) | Ether |

| Oxidation | PCC, Swern, Dess-Martin periodinane | Aldehyde/Ketone |

| Conversion to Leaving Group | Tosyl chloride, Mesyl chloride | Tosylate, Mesylate |

| Halogenation | Thionyl chloride, Phosphorus tribromide | Alkyl halide |

These transformations allow for the conversion of the alcohol into a wide range of other functional groups, significantly expanding the synthetic possibilities. For example, conversion to a good leaving group like a tosylate allows for nucleophilic substitution reactions with a variety of nucleophiles, including carbon, nitrogen, oxygen, and sulfur nucleophiles, to form new bonds with retention or inversion of configuration at the chiral center, depending on the reaction mechanism.

Functional Group Interconversion on the Pyrimidine Ring:

The pyrimidine ring is an electron-deficient heterocycle and can undergo nucleophilic aromatic substitution reactions, particularly if activated by electron-withdrawing groups or through the formation of an N-oxide. Halogenation of the pyrimidine ring, followed by cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings, can be used to introduce new carbon-carbon or carbon-heteroatom bonds. These reactions provide a powerful means of elaborating the pyrimidine core of this compound, allowing for the synthesis of a diverse library of chiral pyrimidine derivatives for applications in drug discovery and materials science.

Structure Reactivity Relationship Investigations and Analog Synthesis

Synthesis of Pyrimidine-Substituted Chiral Alcohol Analogs

The synthesis of analogs of (R)-1-(pyrimidin-5-yl)ethanol is essential for probing structure-activity relationships. Various synthetic strategies have been developed to access a diverse range of pyrimidine-substituted chiral alcohols. These methods often involve the construction or functionalization of the pyrimidine (B1678525) core, followed by the introduction or modification of the chiral alcohol side chain.

One common approach is the reduction of a corresponding ketone, such as 1-(pyrimidin-4-yl)ethanone, to form the alcohol 1-(pyrimidin-4-yl)ethanol. Asymmetric reduction methods can be employed to obtain specific enantiomers. Another powerful strategy is the multicomponent synthesis, where amidines and alcohols can be coupled to form fully substituted pyrimidines in a one-pot procedure. nano-ntp.com This allows for the introduction of various substituents onto the pyrimidine ring, thereby creating a library of analogs. For instance, nickel-catalyzed dehydrogenative coupling provides a route to pyrimidines from alcohols and amidines. mdpi.com

Furthermore, pyrazolo[1,5-a]pyrimidines, which are structural analogs, can be synthesized through the cyclocondensation of NH-5-aminopyrazoles with 1,3-bielectrophilic compounds like β-enaminones or chalcones. mdpi.comresearchgate.net These reactions, sometimes facilitated by microwave irradiation, allow for the efficient construction of the fused heterocyclic system. nih.gov Modifications can also be made to existing pyrimidine structures. For example, Suzuki coupling reactions can be used to introduce various aryl or heteroaryl groups onto the pyrimidine ring, as demonstrated in the synthesis of pyrazolo[1,5-a]pyrimidine-based compounds. google.com

The following table summarizes various synthetic methods used to generate pyrimidine-substituted alcohol analogs.

| Method | Starting Materials | Product Type | Key Features | Reference |

| Reduction of Ketones | 1-(Pyrimidin-4-yl)ethanone | Pyrimidine-substituted ethanol (B145695) | Converts ketone to alcohol group. | |

| Multicomponent Reaction | Amidines, Alcohols | Fully substituted pyrimidines | One-pot procedure for diverse analogs. | nano-ntp.com |

| Cyclocondensation | 5-Aminopyrazoles, β-Enaminones | Pyrazolo[1,5-a]pyrimidines | Forms fused pyrimidine ring systems. | mdpi.com |

| Suzuki Coupling | Bromo-substituted pyrimidines, Boronic acids | Aryl-substituted pyrimidines | Introduces diverse groups onto the pyrimidine core. | google.com |

| Microwave-Assisted Synthesis | Pyrimidine derivatives, Acetyl chloride | Acetylated pyrimidines | Reduced reaction time and improved yields. |

Mechanistic Studies of Reactions Involving the Pyrimidine Moiety

The pyrimidine ring is an electron-deficient aromatic heterocycle due to the presence of two electronegative nitrogen atoms. This electronic nature fundamentally governs its reactivity. bhu.ac.in Electrophilic substitution on an unactivated pyrimidine ring is generally difficult because the ring nitrogen atoms are easily protonated in acidic conditions, further deactivating the ring. bhu.ac.in Conversely, the ring is activated towards nucleophilic attack or substitution, particularly at positions 2, 4, and 6, as the negative charge of the reaction intermediate can be delocalized over both nitrogen atoms. bhu.ac.in

Mechanistic studies have explored various reactions. For instance, the synthesis of pyrimidines can proceed through a cascade of inverse electron-demand hetero-Diels-Alder reactions. mdpi.com In the context of pyrazolo[1,5-a]pyrimidine (B1248293) synthesis, the mechanism often involves an initial nucleophilic addition of an amino group from a pyrazole (B372694) to an electrophilic center, followed by cyclization and dehydration to form the fused ring system. nih.gov The regioselectivity of these reactions can be controlled; for example, using a dimethylamino leaving group can direct the initial condensation via an addition-elimination mechanism. mdpi.com

The pyrimidine moiety also plays a critical role in catalysis. In the asymmetric autocatalytic addition of diisopropylzinc (B128070) to pyrimidine-5-carbaldehyde, the product, this compound, acts as a catalyst. The pyrimidine ring's nitrogen atoms are believed to coordinate with the zinc reagent, playing a crucial role in the catalytic cycle and the amplification of enantiomeric excess. acs.org The electronic properties of the pyrimidine ring can also influence the reactivity of attached functional groups, creating unique reaction profiles compared to simpler aromatic ketones.

Modulating Reactivity through Structural Modifications at the Chiral Center

Modifying the structure at the chiral center of 1-(pyrimidin-5-yl)ethanol analogs is a key strategy for fine-tuning their reactivity and catalytic activity. Changes to the substituents attached to the chiral carbon can induce significant steric and electronic effects.

One of the most studied applications where this modulation is critical is in asymmetric autocatalysis. Pyrimidyl alkanols, including this compound, are highly efficient asymmetric autocatalysts in the addition of diisopropylzinc to the corresponding aldehydes. acs.org The structure of the alkanol is paramount to its catalytic efficiency. Introducing various substituents at the 2-position of the pyrimidine ring has been shown to produce highly efficient autocatalysts. acs.org

Structural modifications directly at the chiral center, such as replacing the methyl group with larger alkyl or aryl groups, can alter the steric environment around the hydroxyl group. This can impact how the alcohol interacts with reagents, for example, by affecting the formation of catalytic species like heteroaggregates with dialkylzinc compounds. acs.org Increased steric hindrance may reduce reaction rates or alter the enantioselectivity of a catalyzed reaction. Conversely, in some contexts, restricting the conformation of the chiral alcohol group, for instance through macrocyclization, can lead to a more stable bioactive conformation and enhanced binding affinity to target molecules. nih.gov

The electronic properties of the pyrimidine ring itself can be modulated by adding electron-withdrawing or electron-donating groups, which in turn influences the reactivity at the chiral center. For example, an electron-withdrawing group on the pyrimidine ring can increase the acidity of the alcohol proton, potentially affecting its role in catalytic cycles.

The following table details how specific structural modifications can influence reactivity.

| Modification | Location | Effect | Impact on Reactivity | Reference |

| Substitution at Pyrimidine C2-position | Pyrimidine Ring | Electronic/Steric | Creates highly efficient asymmetric autocatalysts. | acs.org |

| Macrocyclization | Incorporating the Chiral Center | Conformational Restriction | Stabilizes bioactive conformation, enhancing binding affinity. | nih.gov |

| Varying Substituents | Pyrimidine Ring | Electronic | Electron-withdrawing groups increase electrophilicity; electron-donating groups reduce it. | |

| Altering Alkyl Group | Chiral Center | Steric Hindrance | Can affect reaction rates and enantioselectivity in catalysis. | acs.org |

Emerging Trends and Future Research Directions in R 1 Pyrimidin 5 Yl Ethanol Chemistry

Integration of Machine Learning and Artificial Intelligence in Retrosynthetic Planning

The challenge of designing a synthetic route for a specific chiral molecule like (R)-1-(pyrimidin-5-yl)ethanol is a complex task that has traditionally relied on the intuition and deep knowledge of experienced chemists. arxiv.org However, the advent of artificial intelligence (AI) and machine learning (ML) has begun to revolutionize this field, offering powerful tools for computer-aided synthesis planning (CASP). acs.orgengineering.org.cn These technologies aim to accelerate the discovery of viable synthetic pathways by learning from vast repositories of chemical reaction data. engineering.org.cnchimia.ch

Several ML architectures are employed for this purpose:

Template-based Models : These approaches use a library of generalized reaction rules or "templates" extracted from reaction databases. acs.org The model matches the target molecule to a suitable template to predict a disconnection. nih.gov

Template-free Models : More recent advancements, particularly transformer-based models, treat retrosynthesis as a "translation" problem, converting a product's molecular representation (like SMILES) into its reactants' representations. arxiv.org This avoids the limitations of a fixed template library and can propose more novel reactions.

Graph-based Models : Since molecules can be represented as graphs of atoms and bonds, graph neural networks (GNNs) are increasingly used. nih.gov These models learn to identify the reaction center within the molecule and predict the bond changes necessary to form the reactants. nih.govmdpi.com

For a molecule such as this compound, an AI tool would analyze the structure and identify the key bond formations. The most logical disconnection is the carbon-hydroxyl bond of the secondary alcohol, leading back to the prochiral ketone, 1-(pyrimidin-5-yl)ethan-1-one. The AI would then suggest reagents for the asymmetric reduction, a critical step for establishing the (R)-stereochemistry. The system evaluates potential routes based on various criteria, including reaction yield, reagent availability, and even green chemistry metrics like cost and toxicity, allowing chemists to select the most promising and sustainable pathway. arxiv.orgresearchgate.net The integration of these AI tools does not replace the chemist but rather augments their expertise, enabling the rapid exploration of a vast chemical space to design innovative and efficient syntheses. mdpi.com

| Approach | Mechanism | Key Advantage | Reference |

|---|---|---|---|

| Template-Based | Matches target molecule to a predefined reaction template from a database. | Reliable for well-documented reaction types. | acs.org |

| Template-Free (e.g., Transformer Models) | Treats retrosynthesis as a sequence-to-sequence translation problem (product to reactants). | Can discover novel and unconventional synthetic routes. | arxiv.org |

| Graph-Based (e.g., GNNs) | Represents molecules as graphs and predicts edits (bond breaking/forming) to generate synthons. | Provides chemically intuitive predictions by focusing on reaction centers. | nih.gov |

Continuous Flow Processing for Scalable Enantioselective Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), offering significant advantages over traditional batch processing. nih.govbeilstein-journals.org This approach involves pumping reagents through a network of tubes and reactors, where the reaction occurs continuously. For the synthesis of this compound, flow processing offers enhanced control, safety, and scalability. beilstein-journals.orgd-nb.info

Key benefits of applying continuous flow to this synthesis include:

Enhanced Safety and Heat Transfer : Flow reactors have a high surface-area-to-volume ratio, allowing for superior heat management. beilstein-journals.org This enables the use of highly exothermic or high-temperature reactions in a controlled and safe manner. beilstein-journals.org

Improved Efficiency and Yield : The precise control over reaction parameters like temperature, pressure, and residence time often leads to higher yields and purities compared to batch methods. beilstein-journals.orgbeilstein-journals.org For instance, a continuous flow process for synthesizing pyrimidinone derivatives demonstrated significantly shorter reaction times and higher yields than conventional batch or microwave processes. beilstein-journals.org

Scalability : Scaling up a flow process involves running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often simpler and more predictable than scaling up batch reactors. beilstein-journals.org This is particularly advantageous for the industrial production of key intermediates. acs.org

In the context of this compound, a flow process could be designed where 1-(pyrimidin-5-yl)ethan-1-one is continuously mixed with a reducing agent and passed through a reactor containing an immobilized chiral catalyst or biocatalyst. This would allow for the efficient and scalable production of the desired enantiomerically pure alcohol. Research has already demonstrated the feasibility of continuous flow for related transformations, such as the synthesis of a triflumezopyrim (B3026458) intermediate, which was achieved with a 48-fold reduction in total reaction time compared to batch mode. acs.org

Table 2: Illustrative Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis | Reference |

|---|---|---|---|

| Scalability | Complex; requires larger vessels and presents heat transfer challenges. | Simpler; achieved by longer run times or parallel reactors. | beilstein-journals.org |

| Heat Transfer | Limited by vessel surface area, can lead to hotspots. | Excellent due to high surface-area-to-volume ratio. | beilstein-journals.org |

| Safety | Higher risk with large volumes of hazardous materials. | Inherently safer due to small reaction volumes at any given time. | beilstein-journals.org |

| Process Control | Difficult to precisely control temperature and mixing. | Precise control over residence time, temperature, and stoichiometry. | nih.govacs.org |

| Overall Efficiency | Often involves multiple work-up and isolation steps. | Enables "telescoped" multi-step reactions, reducing waste and time. | d-nb.infoacs.org |

Exploration of Novel Biocatalysts and Engineered Enzymes for Enhanced Selectivity

Biocatalysis has become an indispensable tool for asymmetric synthesis in the pharmaceutical industry, prized for its exceptional selectivity and mild reaction conditions. nih.gov The synthesis of enantiomerically pure this compound from its prochiral ketone precursor, 1-(pyrimidin-5-yl)ethan-1-one, is an ideal candidate for a biocatalytic approach. The key transformation is an asymmetric reduction, for which a wide variety of microbial enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), are highly effective. mdpi.comwikipedia.org

Recent trends in this area focus on two main strategies:

Enzyme Discovery (Mining) : Researchers screen microbial sources to discover new enzymes with novel properties or broader substrate scopes. nih.gov Studies have investigated commercially available microorganisms, such as Saccharomyces cerevisiae (baker's yeast), for the reduction of bulky pyrimidine (B1678525) derivatives, achieving high enantiomeric excess (up to 99% ee). mdpi.com

Enzyme Engineering (Directed Evolution) : When a naturally occurring enzyme lacks the desired activity, stability, or selectivity for a specific substrate, protein engineering techniques are used to improve its function. nih.gov This involves creating mutant libraries of the enzyme and screening them for improved performance. This approach has been used to generate KREDs with dramatically enhanced activity and selectivity for specific pharmaceutical intermediates. mdpi.com For example, engineered KREDs have been successfully employed for the synthesis of intermediates for drugs like ezetimibe (B1671841) and montelukast. mdpi.com

The enzymatic reduction requires a cofactor, typically NADPH or NADH, which must be regenerated in situ to make the process economically viable. nih.gov This is often achieved using a coupled-enzyme system (e.g., using glucose dehydrogenase or formate (B1220265) dehydrogenase) or a coupled-substrate approach (e.g., using isopropanol (B130326) as a sacrificial co-substrate). nih.govmdpi.com The development of bifunctional fusion proteins, where the primary reductase and the cofactor-regenerating enzyme are physically linked, has been shown to improve reaction rates and efficiency. nih.gov

For the synthesis of this compound, the future lies in identifying or engineering a highly specific KRED that can reduce the pyrimidine ketone with perfect (R)-selectivity, high conversion, and tolerance to high substrate concentrations, making the process suitable for industrial scale-up. nih.gov

Table 3: Examples of Biocatalysts for Asymmetric Ketone Reduction

| Biocatalyst Type | Description | Key Advantages for Chiral Alcohol Synthesis | Reference |

|---|---|---|---|

| Whole-Cell (e.g., S. cerevisiae) | Uses entire microorganisms as the catalyst. | Cofactor regeneration is handled internally; no need to add external enzymes. | mdpi.com |

| Isolated Ketoreductases (KREDs) | Purified enzymes that catalyze ketone reduction. | High activity and selectivity; can be used at high concentrations. | nih.govmdpi.com |

| Engineered ADHs/KREDs | Enzymes modified through protein engineering for specific properties. | Tailored for high selectivity (>99% ee), stability, and activity towards non-natural substrates. | nih.gov |

| Immobilized Enzymes | Enzymes attached to a solid support. | Enhanced stability, easy separation from the product, and reusability; ideal for flow chemistry. | nih.gov |

Sustainable and Green Chemistry Approaches in its Production and Utilization

The principles of green chemistry are increasingly guiding the development of new synthetic processes in the chemical industry to minimize environmental impact and improve safety and efficiency. rasayanjournal.co.innih.gov The synthesis of pyrimidine derivatives, including this compound, is an area where green chemistry can have a significant impact, as traditional methods often rely on hazardous reagents and solvents. rasayanjournal.co.inresearchgate.net

Future research directions are focused on incorporating several green chemistry principles into the synthesis of this chiral alcohol:

Use of Greener Solvents : Replacing hazardous organic solvents with more benign alternatives like water, ethanol (B145695), or ionic liquids is a primary goal. rasayanjournal.co.in Biocatalytic reductions, for example, are often performed in aqueous buffer systems, drastically reducing the need for volatile organic compounds. nih.gov

Catalysis over Stoichiometric Reagents : Employing catalysts, whether they are biocatalysts, organocatalysts, or metal-based catalysts, is superior to using stoichiometric reagents because they are used in small amounts and can often be recycled, minimizing waste. acs.orgrasayanjournal.co.in The use of heterogeneous catalysts that can be easily filtered out of the reaction mixture further simplifies purification and reuse. researchgate.net

Atom Economy and Multicomponent Reactions (MCRs) : Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product (high atom economy) is a core green principle. rasayanjournal.co.in MCRs, where three or more reactants combine in a single step to form the product, are highly efficient in this regard. rasayanjournal.co.inbenthamdirect.com

Alternative Energy Sources : Microwave-assisted and ultrasound-assisted syntheses are being explored as alternatives to conventional heating. rasayanjournal.co.insemanticscholar.org These methods can dramatically shorten reaction times, reduce energy consumption, and often lead to higher yields and cleaner product profiles. semanticscholar.org

Renewable Feedstocks : While more of a long-term goal, future research will likely explore the synthesis of the pyrimidine core from renewable biomass sources rather than petroleum-based starting materials, further enhancing the sustainability of the entire process. rasayanjournal.co.in

By integrating these strategies, the production of this compound can be made not only more efficient and selective but also significantly more sustainable and environmentally responsible. rsc.org

Table 4: Green Chemistry Strategies for Pyrimidine Synthesis

| Strategy | Description | Benefit | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Using microwave irradiation as an energy source. | Shorter reaction times, improved yields, reduced energy use. | rasayanjournal.co.insemanticscholar.org |

| Ultrasound Irradiation | Employing ultrasonic waves to promote the reaction. | High efficiency, often performed at room temperature. | rasayanjournal.co.inresearchgate.net |

| Solvent-Free Reactions | Conducting reactions without a solvent, for example, using ball-milling. | Eliminates solvent waste, simplifies workup. | rasayanjournal.co.in |

| Use of Green Catalysts | Employing reusable or biodegradable catalysts (e.g., enzymes, supported metals). | Reduces waste from stoichiometric reagents and allows for catalyst recycling. | acs.orgbenthamdirect.com |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a one-pot synthesis. | Increases efficiency, reduces steps, and minimizes waste. | rasayanjournal.co.inbenthamdirect.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.